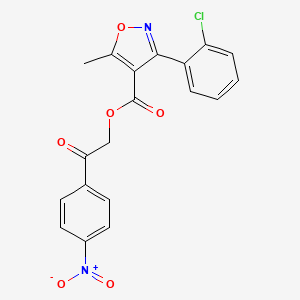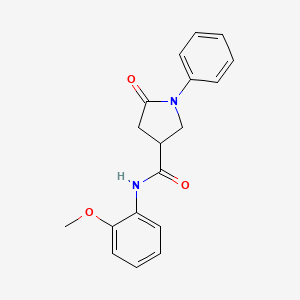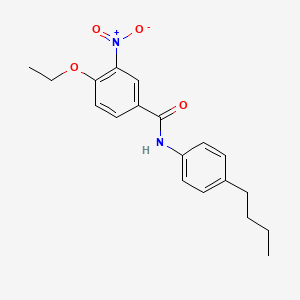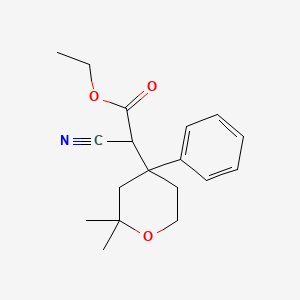
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMDA receptors are crucial for synaptic plasticity and learning and memory formation. Therefore, blocking these receptors can provide valuable insights into the underlying mechanisms of these processes.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is through the blockade of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors are ionotropic glutamate receptors that are crucial for synaptic plasticity, learning, and memory formation. The compound binds to the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists are diverse and complex. In addition to blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors, the compound can also affect other neurotransmitter systems, such as dopamine and serotonin. The compound has been shown to induce neuroprotection and reduce inflammation in the brain. However, it can also cause side effects, such as hallucinations, sedation, and memory impairment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in lab experiments are its specificity and potency. The compound has a high affinity for 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors and can block them at low concentrations. This allows for precise control of the experimental conditions. However, the compound can also be toxic to cells and can cause non-specific effects on other neurotransmitter systems. Therefore, careful dose-response studies are necessary to ensure the validity of the results.
Orientations Futures
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. One direction is to investigate its potential applications in the treatment of neurological and psychiatric disorders. The compound has shown promising results in preclinical studies, and further research is necessary to determine its efficacy and safety in humans. Another direction is to explore its effects on other neurotransmitter systems and their interactions with 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. This can provide valuable insights into the complex mechanisms of synaptic plasticity and learning and memory formation. Additionally, the development of more selective and potent 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists can further advance our understanding of these processes.
In conclusion, 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a valuable tool for scientific research in the field of neuroscience. Its specificity and potency in blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors make it a useful compound for investigating the underlying mechanisms of synaptic plasticity, learning, and memory formation. However, careful dose-response studies are necessary to ensure the validity of the results, and further research is necessary to explore its potential applications in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a multi-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 4-nitrobenzaldehyde to form the intermediate 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. This intermediate is then treated with a base to form the final product. The yield of the final product is around 50%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
The 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonist has been extensively studied for its potential applications in scientific research. One of the major applications is in the field of neuroscience, where it is used to study the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in synaptic plasticity, learning, and memory formation. The compound has also been used to investigate the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O6/c1-11-17(18(21-28-11)14-4-2-3-5-15(14)20)19(24)27-10-16(23)12-6-8-13(9-7-12)22(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRELNGHGBPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)

![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)

